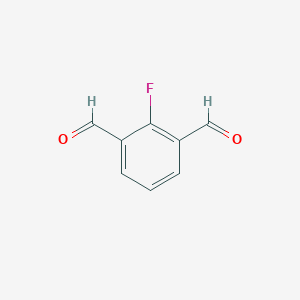
2-Fluorobenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzene-1,3-dicarbaldehyde is a chemical compound that belongs to the class of organic compounds known as aromatic aldehydes. These compounds are characterized by the presence of at least one aldehyde group attached to an aromatic ring. This specific compound is further distinguished by the presence of a fluorine atom, which can significantly influence its chemical behavior and properties due to the electronegative nature of fluorine.
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. N-heterocyclic carbene (NHCs) catalyzed nucleophilic substitution of fluorobenzenes has been demonstrated as an efficient method for this transformation, allowing for the synthesis of polysubstituted benzophenones from fluorobenzenes and benzaldehydes (Suzuki et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of related fluorobenzenes and their derivatives, including discussions on C−H···F interactions in the crystal structures, provides insight into the subtle effects of fluorine substitution on molecular geometry and intermolecular interactions. These studies highlight the weak acceptor capabilities of the C−F group and its implications for the molecular structure of fluorobenzenes (Thalladi et al., 1998).
Chemical Reactions and Properties
This compound participates in various chemical reactions that are influenced by the presence of the fluorine atom and the aldehyde groups. These reactions include nucleophilic addition and condensation reactions, which are fundamental to synthesizing a wide range of organic compounds. For example, the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent oxidation processes represent a strategy for constructing complex organic molecules (Kobayashi et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The introduction of a fluorine atom into the benzene ring can affect these properties by altering the polarity and intermolecular forces within the compound. Research on similar fluorinated compounds provides valuable insights into how fluorination affects the physical characteristics of aromatic compounds.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and functional group transformations, are significantly influenced by the fluorine atom and the aldehyde functional groups. The electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the carbonyl carbon in the aldehyde group, affecting the compound's reactivity towards nucleophiles. Studies on fluorinated benzenes and their organometallic chemistry offer perspectives on the impact of fluorine substitution on chemical reactivity and potential applications in organic synthesis and catalysis (Pike et al., 2017).
Scientific Research Applications
Applications in Organometallic Chemistry and Catalysis
2-Fluorobenzene-1,3-dicarbaldehyde and related partially fluorinated benzenes are valuable in organometallic chemistry and catalysis. They act as versatile solvents and ligands due to their fluorine substituents which modify the electronic properties of the benzene ring. For instance, the presence of fluorine substituents in fluorobenzenes weakens the ability to donate π-electron density, making these compounds suitable for use as non-coordinating solvents or easily displaced ligands in metal complexes. This property has been leveraged to create well-defined metal complexes with fluorobenzenes, and it also enables the induction of C-H and C-F bond activation reactions using reactive transition metal complexes, broadening the scope for their use in organic synthesis (Pike, Crimmin & Chaplin, 2017).
Role in Biodegradation and Environmental Chemistry
In the environmental chemistry sphere, difluorobenzenes, which share structural similarity with this compound, have been studied for their biodegradation potential. The microbial strain Labrys portucalensis has been found capable of degrading 1,3-difluorobenzene, demonstrating the possibility of microbial remediation of such compounds, typically used as intermediates in industrial synthesis (Moreira, Amorim, Carvalho & Castro, 2009).
Advances in Synthetic Chemistry
From a synthetic chemistry perspective, this compound and its derivatives have been instrumental in advancing nucleophilic substitution reactions and the synthesis of complex molecules. N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes represents a significant advancement, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes, leading to the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).
Safety and Hazards
The safety information available indicates that 2-Fluorobenzene-1,3-dicarbaldehyde has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluorobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMAAXEGSILLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


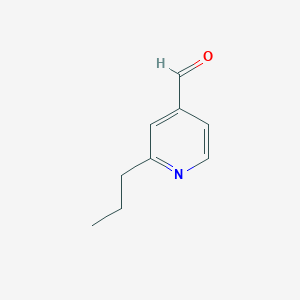




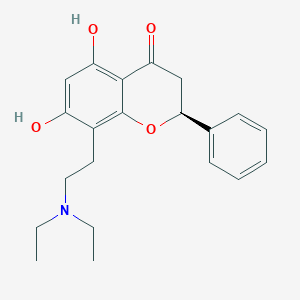
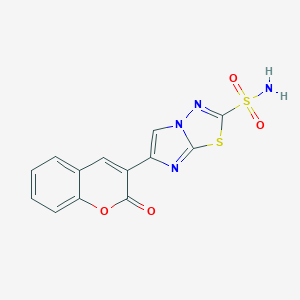
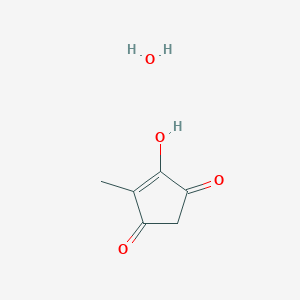
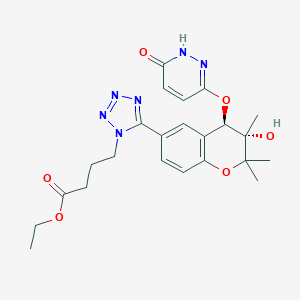
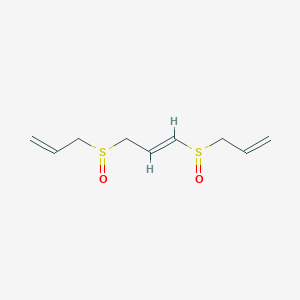
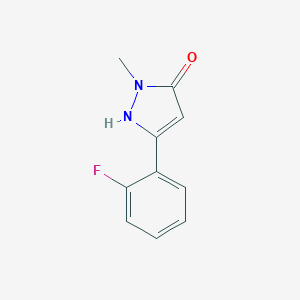
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)